2-(Furan-2-yl)pyrimidin-5-amine
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Overview
Description
2-(Furan-2-yl)pyrimidin-5-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrimidin-5-amine typically involves the reaction of furan derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a furan boronic acid with a pyrimidine halide in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation and other advanced techniques can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted furan and pyrimidine derivatives.
Scientific Research Applications
2-(Furan-2-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrimidin-5-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a furan ring.
2-(Thiophen-2-yl)pyrimidine: Similar structure but with a thiophene ring instead of a furan ring.
2-(Benzofuran-2-yl)pyrimidine: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
2-(Furan-2-yl)pyrimidin-5-amine is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C8H7N3O/c9-6-4-10-8(11-5-6)7-2-1-3-12-7/h1-5H,9H2 |
InChI Key |
OFUNRBZFUTWQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=N2)N |
Origin of Product |
United States |
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